molecular formula C9H13NO2 B2929157 Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 19406-11-2

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B2929157
CAS RN: 19406-11-2
M. Wt: 167.208
InChI Key: GDHXZQNQHWTMCM-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is 1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 . The InChI key is GDHXZQNQHWTMCM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a solid or semi-solid or lump or liquid . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and characterized, with a focus on their molecular structure and spectral analyses. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed using various spectroscopic techniques. Quantum chemical calculations have indicated that its formation is exothermic and spontaneous at room temperature, with vibrational analysis suggesting dimer formation in the solid state through hydrogen bonding (Singh et al., 2013).

Spectroscopic Analysis

The spectroscopic properties of these compounds have been extensively studied. Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized using NMR, UV–Visible, and FT-IR spectroscopy. These studies have identified red shifts in vibrational frequencies, indicating dimer formation in the solid state (Singh, Rawat, & Sahu, 2014).

Computational and Vibrational Studies

Computational studies have been conducted on several derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, to correlate experimental data with quantum chemical calculations. These studies include molecular electrostatic potential surface analysis, natural bond orbital interactions, and vibrational analyses to predict sites and nature of interactions in molecules (Singh, Rawat, & Sahu, 2014).

Potential Applications in Non-Linear Optical Materials

Certain derivatives, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, have been found to have potential applications in nonlinear optical (NLO) materials. This is based on their molecular interactions, vibrational analysis, and calculated hyperpolarizability values (Singh et al., 2013).

Chemosensor Applications

A study on ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate showed its application as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ detection. This application is based on UV-Vis absorption analysis, fluorescence measurements, and DFT calculations (Yang et al., 2018).

Antioxidant Activity

Pyrrolyl selenolopyridine compounds derived from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate have shown remarkable antioxidant activity, comparable to ascorbic acid. This highlights their potential in pharmacological applications (Zaki et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 1,2-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXZQNQHWTMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 10 g of ethyl 2-methyl-1H-pyrrole-3-carboxylate (65.3 mmol) and 8.95 mL (130.6 mmol) of methyl iodide in 70 mL of dimethylformamide placed at 0° C. there are added, in three portions, 2.61 g (65.3 mmol) of sodium hydride 60%. The batch is then stirred at 0° C. for 1 hour. Then, the reaction mixture is hydrolysed by the addition of 420 mL of ice-cold water. The reaction mixture is then diluted with ethyl acetate, successively washed with 0.1M HCl solution, saturated aqueous LiCl solution and then brine. The organic phase is then dried over MgSO4, filtered, concentrated to dryness and purified by chromatography over silica gel (petroleum ether/AcOEt gradient).
Quantity
10 g
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reactant
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8.95 mL
Type
reactant
Reaction Step Two
Quantity
2.61 g
Type
reactant
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[Compound]
Name
ice
Quantity
420 mL
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reactant
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70 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of 2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (7.1 g, 46.05 mmol), iodomethane (5.73 mL, 92.1 mmol) in DMF (50 mL) at 0° C. was added sodium hydride (NaH) (2.39 g, 59.9 mmol, 60% in mineral oil) in one portion, the mixture was stirred at 0° C. for 1 h then the mixture was poured into ice-water (300 mL), extracted with EtOAc, the organic phase was washed with diluted HCl aqueous solution, water and saturated NaCl aqueous solution respectively; the EtOAc layer was then dried over anhydrous sodium sulfate, filtered, concentrated, the residue was purified with column to give a colorless oil, the desired title compound (3.25 g); 1H NMR (200 MHz, CDCl3): δ (ppm)=6.5-6.4 (m, 2H), 4.24 (q, 2H, J=7.1 Hz), 3.52 (s, 3H), 2.49 (s, 3H), 1.33 (t, 3H, J=7.1 Hz).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Citations

For This Compound
6
Citations
C Boukentoucha, R Maadadi, A Benosmane… - Journal of Molecular …, 2022 - Elsevier
This work describes the synthesis, characterization and theoretical study of new meso-substituted dipyrromethanes. These compounds have been synthesized by a double Friedel-…
Number of citations: 2 www.sciencedirect.com
ME Casida - Recent Advances In Density Functional Methods: (Part …, 1995 - World Scientific
Time-dependent density-functional response theory (TD-DFRT) is presented from the point of view of quantum chemistry. The extension of density-functional theory (DFT) into the time-…
Number of citations: 787 www.worldscientific.com
S Shanmugathasan, C Edwards, RW Boyle - Tetrahedron, 2000 - Elsevier
Conclusions It can be seen from the material covered in this review that the field of synthetic porphyrin chemistry is a vibrant and rapidly changing area of research. Many reactions only …
Number of citations: 211 www.sciencedirect.com
CM Drain, JT Hupp, KS Suslick… - Journal of Porphyrins …, 2002 - World Scientific
The tremendous potential for the manifold applications of porphyrins, porphyrazines, and phthalocyanines derives from their photophysical and electrochemical properties, their …
Number of citations: 169 www.worldscientific.com
JS Lindsey, HC Hsu, IC Schreiman - Tetrahedron letters, 1986 - Elsevier
Reaction of pyrrole and an aromatic aldehyde at room temperature affords the corresponding tetraarylporphyrinogen in high yield at thermodynamic equilibrium. Oxidation yields the …
Number of citations: 518 www.sciencedirect.com
R Van Leeuwen - International Journal of Modern Physics B, 2001 - World Scientific
We give an overview of the underlying concepts of time-dependent density-functional theory. The basic relations between densities, potentials and initial states, for time-dependent many…
Number of citations: 394 www.worldscientific.com

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